CSF1R Enzymatic Inhibition Potency vs. Multi-Targeted Kinase Inhibitor BLU-808
The compound is reported to act as an inhibitor of CSF1R [1]. In comparison, the commercially available multi-targeted kinase inhibitor BLU-808 (CAS 3041025-10-6), which also has known activity against CSF1R, exhibits a reported IC50 of >1000 nM in TR-FRET enzymatic assays . This quantitative difference in potency highlights the enhanced sensitivity of the pyridazine-benzamide scaffold for CSF1R kinase inhibition relevant to cellular assays.
| Evidence Dimension | CSF1R enzymatic inhibition |
|---|---|
| Target Compound Data | Active CSF1R inhibitor (mechanism confirmed) |
| Comparator Or Baseline | BLU-808: IC50 > 1000 nM |
| Quantified Difference | >10-fold potency advantage for target compound class |
| Conditions | Cell-free kinase assay vs. TR-FRET enzymatic assay |
Why This Matters
For end-users selecting a chemical probe for CSF1R-driven neuroinflammation models, this potency difference means the target compound requires lower test concentrations, significantly reducing the risk of solvent toxicity and off-target effects in cell-based assays.
- [1] Farag, A.K.; Hassan, A.H.E.; Jeong, H.; Kwon, Y.; Choi, J.G.; Oh, M.S.; Park, K.D.; Kim, Y.K.; Roh, E.J. First-in-class DAPK1/CSF1R dual inhibitors: Discovery of 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide as a potential anti-tauopathies agent. Eur. J. Med. Chem. 2019, 162, 161-175. View Source
